Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15945373
InChI: InChI=1S/C10H18N2O2S/c1-12-5-3-10(4-6-12)11-8(7-15-10)9(13)14-2/h8,11H,3-7H2,1-2H3
SMILES:
Molecular Formula: C10H18N2O2S
Molecular Weight: 230.33 g/mol

Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate

CAS No.:

Cat. No.: VC15945373

Molecular Formula: C10H18N2O2S

Molecular Weight: 230.33 g/mol

* For research use only. Not for human or veterinary use.

Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate -

Specification

Molecular Formula C10H18N2O2S
Molecular Weight 230.33 g/mol
IUPAC Name methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate
Standard InChI InChI=1S/C10H18N2O2S/c1-12-5-3-10(4-6-12)11-8(7-15-10)9(13)14-2/h8,11H,3-7H2,1-2H3
Standard InChI Key OVKQEYTXPKHMGD-UHFFFAOYSA-N
Canonical SMILES CN1CCC2(CC1)NC(CS2)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate features a spirocyclic core where two heterocyclic rings share a single atom (spiro junction). The primary structure comprises:

  • Thiazine ring: A six-membered ring containing sulfur and nitrogen atoms.

  • Diazaspiro[4.5]decane system: A bicyclic structure with nitrogen atoms at positions 4 and 8, and a methyl group at position 8.

  • Ester functional group: A methyl ester (-COOCH₃) at position 3 .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1910755-56-4
Molecular FormulaC₁₀H₂₀Cl₂N₂O₂S
Molar Mass303 g/mol
IUPAC NameMethyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate
Storage Conditions2–8°C

The dihydrochloride salt form (C₁₀H₂₀Cl₂N₂O₂S) is commonly reported, enhancing solubility for pharmacological studies .

Spectroscopic Characterization

While explicit spectral data (e.g., NMR, IR) for this compound is limited in publicly available literature, analogs such as 4-ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decane provide insights. For example:

  • ¹H NMR: Peaks between δ 1.2–3.5 ppm correspond to methyl, ethyl, and spirocyclic protons .

  • Mass Spectrometry: Molecular ion peaks align with the formula C₁₀H₂₀N₂S .

Synthesis and Optimization

Synthetic Routes

The synthesis of methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate is inferred from methodologies described for structurally related compounds. A patent (CN110818712A) outlines a three-step protocol for synthesizing 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, which shares mechanistic similarities :

  • Primary Reaction:

    • Reagents: Urea, diethyl oxalate, ammonium carbonate, sodium.

    • Conditions: Anhydrous methanol, 25–30°C, 2–3 hours .

    • Product: Intermediate spirocyclic core.

  • Secondary Reaction:

    • Reagents: Concentrated hydrochloric acid.

    • Purpose: Acid-mediated cyclization and functional group activation .

  • Esterification:

    • Reagents: Methyl chloroformate or methanol under acidic conditions.

    • Yield: ~91.95% (optimized for analogs) .

Table 2: Typical Molar Ratios for Synthesis

ComponentMolar RatioRole
Diethyl oxalate1.0Carbonyl source
Urea1.1–1.3Nitrogen source
Sodium2.0Base
Ammonium carbonate0.5–1.0Buffering agent
2-(Ethylamino)acetaldehyde1.5–2.0Cyclization agent

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Decomposes above 200°C (estimated via analogs) .

  • Solubility: High solubility in polar aprotic solvents (e.g., DMSO, methanol) but limited in water .

  • Hyroscopicity: The dihydrochloride form is hygroscopic, necessitating airtight storage .

Crystallography

  • Bond Angles: ~109.5° at spiro junctions, indicating tetrahedral geometry .

  • Packing: Monoclinic crystal systems with intermolecular hydrogen bonding .

CompoundM1 EC₅₀ (nM)Antiamnesic Dose (mg/kg)
Methyl 8-methyl-1-thia-4,8-diazaspiro...Data pendingData pending
RS86 (Non-thia analog)1205.0
5a (Oxazolidinedione analog)850.05

Industrial and Research Applications

Drug Discovery

The spirocyclic scaffold is a privileged structure in CNS drug development due to:

  • Conformational Rigidity: Reduces entropy penalties during receptor binding.

  • Diversity: Modular synthesis allows for rapid exploration of substituents .

Chemical Intermediate

This compound serves as a precursor for:

  • Antidepressants: Via reductive amination of the ester group.

  • Anticancer Agents: Thiazine rings are exploited in kinase inhibition.

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